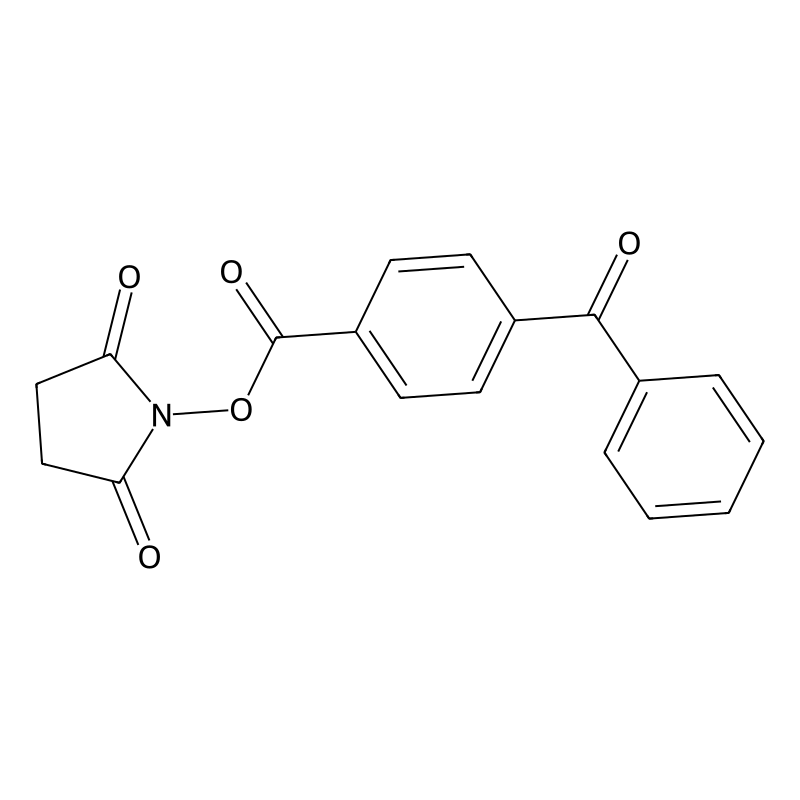

N-Succinimidyl 4-Benzoylbenzoate

Content Navigation

Intracellular crosslinking fails with membrane-impermeable sulfo-reagents or UV-sensitive diazirines that degrade rapidly. BzBz-NHS (CAS 91990-88-4) overcomes these limitations.

- Membrane-permeable: crosses lipid bilayer for live-cell labeling.

- Photoreactive benzophenone: activates at 350-360 nm, prevents protein damage, enables extended irradiation for transient interactions.

- Resistant to water quenching: efficient pull-downs in dilute buffers.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

N-Succinimidyl 4-Benzoylbenzoate (CAS: 91990-88-4), commonly abbreviated as BzBz-NHS, is a lipophilic, heterobifunctional photoreactive crosslinker. It features an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a photoactivatable benzophenone moiety at the other. In standard bioconjugation workflows, the NHS ester is first reacted with primary amines (e.g., lysine residues) in the dark to form stable amide bonds. Subsequently, upon exposure to long-wave UV light (350–360 nm), the benzophenone group generates a triplet ketyl diradical that non-specifically inserts into adjacent C-H bonds to form covalent crosslinks [1]. Because it lacks a charged sulfonate group, BzBz-NHS is highly soluble in organic solvents such as DMSO and DMF, and is fully membrane-permeable, making it a foundational reagent for intracellular photoaffinity labeling and organic-phase biomaterial functionalization.

Research Fit

Substituting BzBz-NHS with other photoreactive crosslinkers often leads to process failure due to fundamental differences in photochemistry and solubility. Replacing it with aryl azide crosslinkers (e.g., NHS-ASA) forces the use of harsh, short-wave UV light (<300 nm) that can denature sensitive proteins and degrade nucleic acids [1]. Furthermore, both aryl azides and diazirines undergo irreversible degradation if they fail to immediately crosslink upon activation, resulting in poor yields for transient interactions [2]. Attempting to substitute BzBz-NHS with its water-soluble analog, Sulfo-BzBz-NHS, will fail in live-cell intracellular assays, as the charged sulfonate group renders the sulfo-variant strictly membrane-impermeable .

Substitution Risk

-

Non-photoreactive NHS crosslinkers (e.g., DSP)

Lack light-activated covalent capture; cannot support proximity-based crosslinking essential for many structural biology applications.

-

Alternative photoreactive groups (diazirine, aryl azide)

Crosslinking yield and specificity are highly system-dependent; benzophenone chemistry requires empirical validation per target, and direct substitution may fail.

Mild UV Activation Preserves Target Integrity

A critical procurement differentiator for BzBz-NHS is its activation wavelength. Benzophenone groups are activated by mild, long-wave UV light at 350–360 nm. In contrast, simple aryl azide crosslinkers require excitation at <300 nm (typically 254–265 nm)[1]. This ~100 nm red-shift is critical for preserving sample integrity, as short-wave UV irradiation rapidly induces phototoxicity, protein denaturation, and nucleic acid damage during the crosslinking step [2].

| Evidence Dimension | Activation wavelength requirement |

| Target Compound Data | 350–360 nm (mild UV) |

| Comparator Or Baseline | Aryl azide crosslinkers (<300 nm, typically 254-265 nm) |

| Quantified Difference | ~100 nm red-shift in required activation energy |

| Conditions | Photocrosslinking of sensitive biomolecular complexes |

Eliminates UV-induced degradation of target proteins and nucleic acids, ensuring high-fidelity interactome data.

Reversible Excitation Maximizes Crosslinking Yield

Unlike other photoreactive groups, the benzophenone moiety in BzBz-NHS exhibits reversible excitation. If the generated triplet ketyl diradical does not immediately encounter a suitable C-H bond, it relaxes back to the ground state and can be repeatedly excited [1]. In contrast, aryl azides and diazirines undergo irreversible degradation (e.g., ring expansion or nitrogen loss) within picoseconds of activation[2]. This allows BzBz-NHS to achieve higher overall crosslinking yields over extended irradiation periods without requiring massive molar excesses of the reagent.

| Evidence Dimension | Intermediate state behavior upon failure to crosslink |

| Target Compound Data | Reversible relaxation to ground state (allows repeated excitation) |

| Comparator Or Baseline | Aryl azides / Diazirines (irreversible degradation within picoseconds) |

| Quantified Difference | Multiple excitation cycles vs. single-turnover irreversible loss |

| Conditions | Extended UV irradiation protocols for transient protein interactions |

Maximizes final crosslinking yield in low-concentration environments, reducing the required reagent input and lowering background noise.

Resistance to Water Quenching in Aqueous Buffers

In aqueous biological buffers, the choice of photoreactive group heavily influences efficiency. The benzophenone diradical generated by BzBz-NHS preferentially reacts with C-H bonds over water molecules [1]. Conversely, the highly reactive carbenes generated by diazirine crosslinkers are rapidly quenched by water, which drastically lowers their effective crosslinking yield (often <10%) in aqueous environments [2]. Consequently, BzBz-NHS provides significantly higher protein capture efficiency at equivalent concentrations in aqueous or gel-based matrices.

| Evidence Dimension | Preference for C-H insertion vs. water quenching |

| Target Compound Data | High preference for C-H bonds, resisting rapid water quenching |

| Comparator Or Baseline | Aliphatic diazirines (highly susceptible to water quenching) |

| Quantified Difference | Significantly higher protein capture efficiency at equivalent molar concentrations |

| Conditions | Aqueous buffer systems and in-gel immunoassays |

Reduces the required molar excess of crosslinker, saving reagent costs and minimizing off-target background labeling.

Membrane Permeability for Intracellular Access

For live-cell applications, the solubility profile of the crosslinker dictates its utility. BzBz-NHS is highly lipophilic and readily crosses intact cell membranes. Its commonly used substitute, Sulfo-BzBz-NHS, contains a charged sulfonate group that renders it strictly membrane-impermeable . Therefore, while Sulfo-BzBz-NHS is restricted to cell-surface labeling, BzBz-NHS allows for 100% access to intracellular targets when pre-dissolved in a carrier solvent like DMSO [1].

| Evidence Dimension | Cellular localization and membrane permeability |

| Target Compound Data | Highly lipophilic, readily crosses cell membranes |

| Comparator Or Baseline | Sulfo-BzBz-NHS (membrane-impermeable due to sulfonate group) |

| Quantified Difference | Enables intracellular target access vs. strictly extracellular restriction |

| Conditions | Live-cell interactome mapping and intracellular crosslinking |

Dictates procurement choice based on target location; BzBz-NHS is mandatory for intracellular or hydrophobic domain labeling.

Live-Cell Intracellular Interactome Mapping

Because BzBz-NHS is highly lipophilic and membrane-permeable, it is the required choice for crosslinking intracellular protein complexes in live cells [1]. Unlike sulfo-NHS variants, it readily crosses the lipid bilayer, allowing researchers to capture transient intracellular interactions before cell lysis.

Capture of Transient Protein Complexes

For weak or highly transient protein-protein interactions, the reversible excitation profile of the benzophenone moiety makes BzBz-NHS optimal [2]. Researchers can utilize extended 350–360 nm UV irradiation protocols to maximize capture yields without the rapid, irreversible reagent depletion seen with diazirines or aryl azides.

Aqueous and Gel-Based Immunoassays

In dilute aqueous environments where water quenching typically destroys carbene-based diazirine crosslinkers, BzBz-NHS maintains high crosslinking efficiency due to its diradical's preference for C-H bond insertion[2]. This makes it highly suitable for in-gel or aqueous buffer pull-down assays where minimizing reagent excess is critical.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Wikipedia

Explore Compound Types